methyl N-{[7-fluoro-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}-L-methioninate
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Overview
Description
METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that features a quinoline and pyridine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE typically involves multi-step organic reactions. One common method involves the reaction of 7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid with methyl 4-(methylsulfanyl)butanoate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine). The reaction is carried out under an inert atmosphere at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE can undergo various chemical reactions including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the quinoline ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amine.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline moiety.
Medicine: Explored for its potential as an anti-cancer agent due to its ability to interact with DNA and proteins.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function. Additionally, the compound can form covalent bonds with proteins, inhibiting their activity. These interactions can lead to cell death, making the compound a potential anti-cancer agent .
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Such as 4-hydroxyquinoline and 2-hydroxyquinoline.
Pyridine derivatives: Such as 2-aminopyridine and 2-chloropyridine.
Uniqueness
METHYL 2-{[7-FLUORO-2-(PYRIDIN-2-YL)QUINOLIN-4-YL]FORMAMIDO}-4-(METHYLSULFANYL)BUTANOATE is unique due to the presence of both quinoline and pyridine moieties, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential as a pharmaceutical agent .
Properties
Molecular Formula |
C21H20FN3O3S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl (2S)-2-[(7-fluoro-2-pyridin-2-ylquinoline-4-carbonyl)amino]-4-methylsulfanylbutanoate |
InChI |
InChI=1S/C21H20FN3O3S/c1-28-21(27)17(8-10-29-2)25-20(26)15-12-19(16-5-3-4-9-23-16)24-18-11-13(22)6-7-14(15)18/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,25,26)/t17-/m0/s1 |
InChI Key |
PRQSADSCRGOLAP-KRWDZBQOSA-N |
Isomeric SMILES |
COC(=O)[C@H](CCSC)NC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3 |
Canonical SMILES |
COC(=O)C(CCSC)NC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C3=CC=CC=N3 |
Origin of Product |
United States |
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